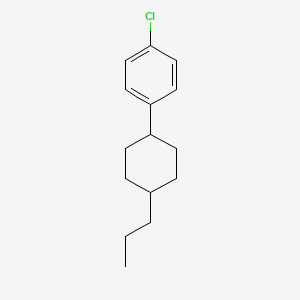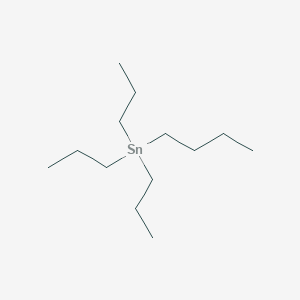
Butyl(tripropyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(tripropyl)stannane is an organotin compound with the molecular formula C₁₃H₃₀Sn. It is a member of the stannane family, which consists of tin atoms bonded to hydrocarbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl(tripropyl)stannane can be synthesized through the reduction of the corresponding tin halides using reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane. The general reaction involves the reduction of butyl(tripropyl)tin chloride with lithium aluminium hydride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the distillation of organotin oxides with polymethylhydrosiloxane under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Butyl(tripropyl)stannane undergoes various chemical reactions, including:
Hydrostannation: This reaction involves the addition of this compound to alkenes and alkynes, forming organotin compounds.
Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride, polymethylhydrosiloxane.
Catalysts: Azobisisobutyronitrile (AIBN) for radical reactions.
Major Products:
Hydrocarbons: Formed through the reduction of organic halides.
Organotin Compounds: Resulting from hydrostannation reactions.
Aplicaciones Científicas De Investigación
Butyl(tripropyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reducing agent and in hydrostannation reactions to synthesize complex organic molecules.
Antibacterial Activity: Research has shown that stannanes, including this compound, exhibit antibacterial properties against both gram-positive and gram-negative bacterial strains.
Mecanismo De Acción
The mechanism of action of butyl(tripropyl)stannane involves the formation of stannyl radicals. These radicals participate in chain mechanisms, where they abstract hydrogen atoms from other molecules, propagating the reaction. The relatively weak tin-hydrogen bond facilitates these radical reactions, making this compound an effective reducing agent .
Comparación Con Compuestos Similares
Tributyltin Hydride: Another organotin compound with similar reducing properties but higher toxicity.
Tri-n-butylstannane: Used in similar reactions but differs in the hydrocarbon groups attached to the tin atom.
Uniqueness: Butyl(tripropyl)stannane is unique due to its specific combination of butyl and tripropyl groups, which influence its reactivity and applications. Its lower toxicity compared to some other organotin compounds makes it a more attractive option for certain applications .
Propiedades
IUPAC Name |
butyl(tripropyl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,3-4H2,2H3;3*1,3H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUBYODGIWPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCC)(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557410 |
Source


|
| Record name | Butyl(tripropyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-62-6 |
Source


|
| Record name | Butyl(tripropyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
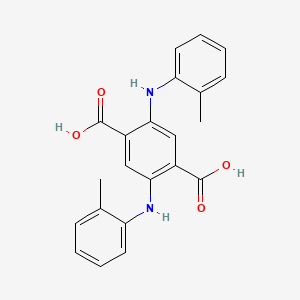

![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
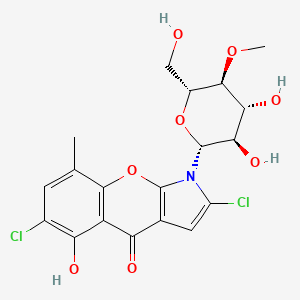
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
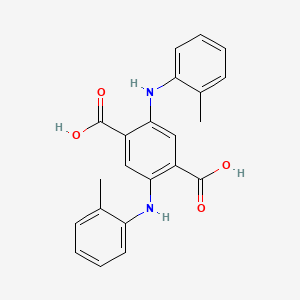
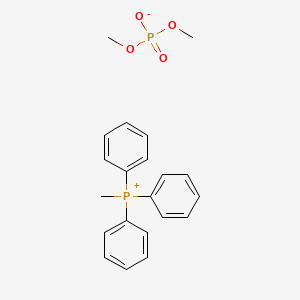
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
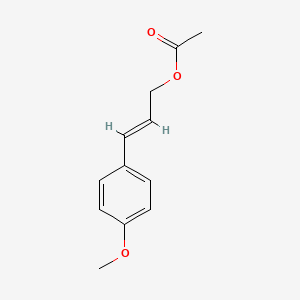
![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)

